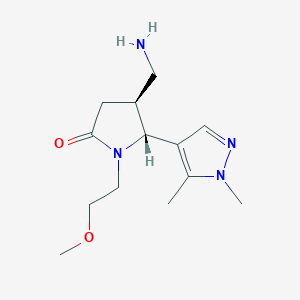
2-Fluoro-2-(3-fluoro-4-methoxyphenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-2-(3-fluoro-4-methoxyphenyl)acetic acid: is an organic compound with the molecular formula C9H8F2O3 . This compound is characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring, along with an acetic acid moiety. It is a derivative of phenylacetic acid and is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-(3-fluoro-4-methoxyphenyl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxybenzaldehyde.
Formation of Acetic Acid Moiety: The acetic acid moiety can be introduced through a Grignard reaction or a similar organometallic reaction, followed by oxidation to form the carboxylic acid group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Fluorination: Utilizing continuous flow reactors for the fluorination step to ensure consistent and efficient introduction of fluorine atoms.
Catalytic Processes: Employing catalytic processes to enhance the yield and selectivity of the desired product.
Purification: Implementing advanced purification techniques such as recrystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2-(3-fluoro-4-methoxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reagents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of 2-fluoro-2-(3-fluoro-4-methoxyphenyl)acetaldehyde.
Reduction: Formation of 2-fluoro-2-(3-fluoro-4-methoxyphenyl)ethanol.
Substitution: Formation of derivatives with various functional groups replacing the fluorine atoms.
Scientific Research Applications
2-Fluoro-2-(3-fluoro-4-methoxyphenyl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-2-(3-fluoro-4-methoxyphenyl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards specific targets. The methoxy group may also play a role in modulating the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-methoxyphenylacetic acid: Similar structure but lacks the second fluorine atom.
2-Fluoro-3-methoxyphenylboronic acid: Contains a boronic acid group instead of the acetic acid moiety.
4-Fluoro-3-methoxyphenylacetic acid: Similar structure with the fluorine atom in a different position.
Uniqueness
2-Fluoro-2-(3-fluoro-4-methoxyphenyl)acetic acid is unique due to the presence of two fluorine atoms and a methoxy group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C9H8F2O3 |
|---|---|
Molecular Weight |
202.15 g/mol |
IUPAC Name |
2-fluoro-2-(3-fluoro-4-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C9H8F2O3/c1-14-7-3-2-5(4-6(7)10)8(11)9(12)13/h2-4,8H,1H3,(H,12,13) |
InChI Key |
RRQXXZSBVYURDR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C(=O)O)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(methoxymethyl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13282541.png)
![2-{[(2,5-Dimethylphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13282543.png)
![(2-Ethoxyethyl)[1-(5-methylfuran-2-yl)ethyl]amine](/img/structure/B13282544.png)


![2-{[1-(2-Fluorophenyl)ethyl]amino}propane-1,3-diol](/img/structure/B13282571.png)
![(Cyclohex-3-en-1-ylmethyl)[2-(thiophen-2-yl)ethyl]amine](/img/structure/B13282576.png)

![tert-Butyl N-methyl-N-{8-methyl-1-oxaspiro[4.5]decan-3-yl}carbamate](/img/structure/B13282609.png)
![5-(Aminomethyl)-N-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B13282613.png)
![3-[(Dimethylamino)methyl]thieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B13282616.png)
![5-Bromo-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13282621.png)
![2-[2-(Methylamino)ethyl]-2,3,3A,4,7,7A-hexahydro-1H-isoindole-1,3-dione](/img/structure/B13282632.png)
amine](/img/structure/B13282638.png)
